molecular formula C19H18O2 B14526521 3,7-Diphenylhept-6-ene-2,5-dione CAS No. 62619-67-4

3,7-Diphenylhept-6-ene-2,5-dione

Cat. No.: B14526521
CAS No.: 62619-67-4
M. Wt: 278.3 g/mol
InChI Key: QPECTRXBDPNQHV-UHFFFAOYSA-N
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Description

3,7-Diphenylhept-6-ene-2,5-dione is an organic compound with the molecular formula C19H18O2 It is characterized by the presence of two phenyl groups attached to a heptene backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diphenylhept-6-ene-2,5-dione typically involves the aldol condensation reaction between benzaldehyde and acetone, followed by a series of steps to introduce the double bond and the second phenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The intermediate products are then subjected to further reactions, such as dehydration and hydrogenation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-Diphenylhept-6-ene-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce diphenylheptanol compounds.

Scientific Research Applications

3,7-Diphenylhept-6-ene-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Diphenylhept-6-ene-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diphenylhept-6-ene-2,5-dione is unique due to its linear structure with two phenyl groups and a conjugated double bond, which imparts distinct chemical and physical properties. This makes it valuable in various applications, from organic synthesis to potential therapeutic uses.

Properties

CAS No.

62619-67-4

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

3,7-diphenylhept-6-ene-2,5-dione

InChI

InChI=1S/C19H18O2/c1-15(20)19(17-10-6-3-7-11-17)14-18(21)13-12-16-8-4-2-5-9-16/h2-13,19H,14H2,1H3

InChI Key

QPECTRXBDPNQHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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